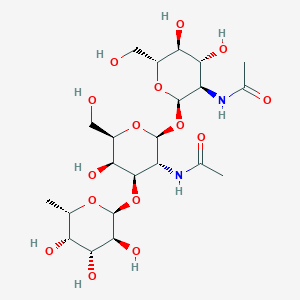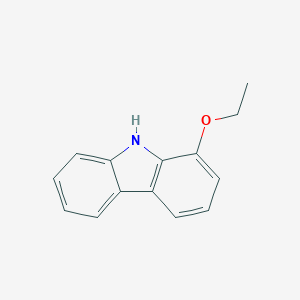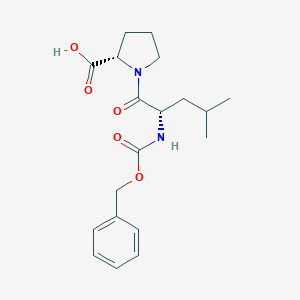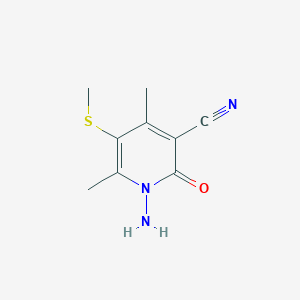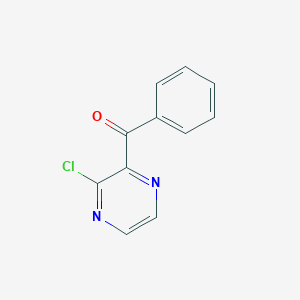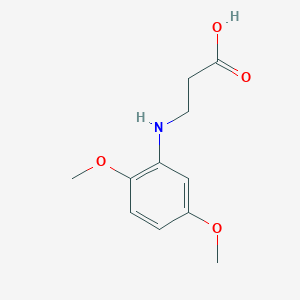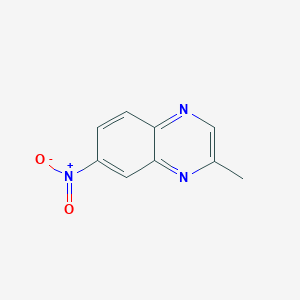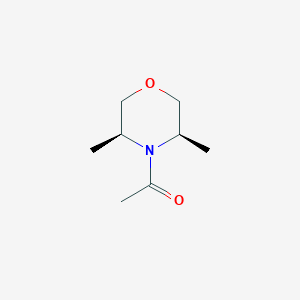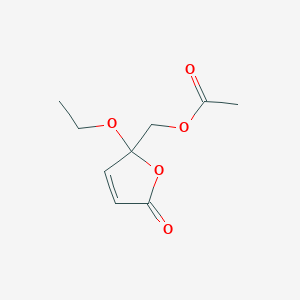
3-(3-Bromophenyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-Bromophenyl)-1,2-oxazol-5-amine often involves palladium cross-coupling amination reactions, as demonstrated in the synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine, showcasing the versatility of oxazol derivatives in organic synthesis (Karczmarzyk, Wolińska, & Fruziński, 2011). Additionally, electrophilic substitution reactions involving bromo compounds and amines under catalysis can be employed for the synthesis of various heterocyclic structures, indicating a broad methodology for constructing complex molecules including oxazol derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Bromophenyl)-1,2-oxazol-5-amine, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, can be characterized by techniques like X-ray diffraction, revealing the intricacies of their crystalline forms and providing insight into the stability and electronic properties of these molecules (Tamer et al., 2016). Such analyses are essential for understanding the potential interactions and reactivities of these compounds.
Chemical Reactions and Properties
The chemical behavior of oxazol derivatives, including reactions like Suzuki–Miyaura cross-coupling under microwave-assisted conditions, has been extensively studied. These reactions are crucial for modifying the structure and thereby the properties of the oxazol compounds for various applications, demonstrating their versatility and reactivity (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Modular Synthesis of Bis(amino-oxazoline)
Research has demonstrated the use of palladium-catalyzed Buchwald-Hartwig aryl amination methodology for the synthesis of a new class of tetradentate bis(amino-oxazoline), highlighting the selectivity for monoarylation in the creation of unsymmetrically substituted bis(amino-oxazolines). These compounds, belonging to the tropos class of ligands, showcase potential for dynamic resolution and applications in catalysis and material science (Doherty et al., 2006).
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis has been developed to afford 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, demonstrating the versatility of bromophenyl compounds in heterocyclic chemistry and potential applications in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Palladium Cross-Coupling Amination
The synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine via palladium cross-coupling amination highlights the structural intricacies and potential applications of these compounds in developing complex molecules with specific functionalities (Karczmarzyk, Wolińska, & Fruziński, 2011).
Intramolecular Amination for Indazoles Synthesis
The development of an efficient method for preparing 3-substituted indazoles using palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives showcases the adaptability of bromophenyl compounds in constructing nitrogen-containing heterocycles, which are significant in medicinal chemistry and material science (Inamoto et al., 2004).
Suzuki–Miyaura Cross-Coupling for Indazol-5-amine Derivatives
The synthesis of various 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions demonstrates the efficiency and versatility of bromophenyl compounds in facilitating rapid and diverse chemical syntheses, offering pathways for the development of pharmaceuticals and advanced materials (Wang et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXPXDDINSMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594731 | |
| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,2-oxazol-5-amine | |
CAS RN |
119162-52-6 | |
| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

